15-keto Latanoprost

Overview

Description

15-Keto Latanoprost is an active metabolite of the prostaglandin analog latanoprost. It is primarily known for its role in reducing intraocular pressure, making it a significant compound in the treatment of glaucoma . This compound is a potential pharmaceutical impurity found in commercial preparations of latanoprost .

Preparation Methods

The synthesis of 15-Keto Latanoprost involves several steps, starting from the chiral precursor Corey lactone diol. The synthetic route includes Swern oxidation, allylic reduction, and Wittig reaction conditions . The reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst such as nickel chloride and sodium borohydride in methanol . This method provides high stereoselectivity and improved yield, making it an efficient protocol for the synthesis of this compound.

Chemical Reactions Analysis

15-Keto Latanoprost undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, such as 15-keto derivatives.

Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced derivatives of this compound .

Scientific Research Applications

15-Keto Latanoprost has several scientific research applications:

Ophthalmology: It is used to study the reduction of intraocular pressure in glaucoma treatment.

Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of prostaglandin analogs.

Biochemistry: It serves as a model compound to study the metabolism and degradation of prostaglandins.

Industrial Applications: The compound is used in the development of stable aqueous formulations for eye drops.

Mechanism of Action

15-Keto Latanoprost exerts its effects by increasing uveoscleral outflow, thereby reducing intraocular pressure . It acts as an agonist at the prostaglandin FP receptor, leading to the relaxation of the ciliary muscle and increased percolation of aqueous humor through the tissue . This mechanism is similar to that of its parent compound, latanoprost, but with distinct pharmacokinetic properties .

Comparison with Similar Compounds

15-Keto Latanoprost is similar to other prostaglandin analogs such as:

Latanoprost: The parent compound, which is more potent in reducing intraocular pressure.

Bimatoprost: Another prostaglandin analog used in glaucoma treatment, known for its higher efficacy.

Travoprost: Similar in function but with different pharmacokinetic properties.

Isopropyl Unoprostone: A less potent analog with a different mechanism of action.

Compared to these compounds, this compound is unique due to its specific metabolic pathway and its role as a minor impurity in commercial preparations .

Biological Activity

15-keto Latanoprost is a significant metabolite of Latanoprost, a prostaglandin analog primarily used in the treatment of glaucoma. This article delves into its biological activity, focusing on its effects on intraocular pressure (IOP), aqueous humor dynamics, and its mechanism of action, supported by various studies and data.

Overview of this compound

This compound is formed from the metabolism of Latanoprost and exhibits biological activity that influences ocular physiology. Its primary therapeutic application is in lowering IOP in patients with glaucoma or ocular hypertension. Understanding its biological activity is crucial for optimizing treatment regimens and improving patient outcomes.

The mechanism by which this compound exerts its effects involves several pathways:

- FP Receptor Activation : Like Latanoprost, this compound acts as an agonist at the FP receptor, leading to increased uveoscleral outflow, which is a significant pathway for reducing IOP.

- Aqueous Humor Dynamics : Studies have shown that this compound affects the dynamics of aqueous humor flow and production. It has been observed to increase outflow facility without significantly altering aqueous humor production rates.

Effects on Intraocular Pressure

Several studies have quantitatively assessed the impact of this compound on IOP:

| Study Reference | Concentration | IOP Reduction (mm Hg) | Significance |

|---|---|---|---|

| Wang et al., 2007 | 0.0001% | 3.0 ± 0.3 (9%) | P < 0.05 |

| Wang et al., 2007 | 0.001% | 7.6 ± 0.6 (23%) | P < 0.001 |

| Wang et al., 2007 | 0.01% | 6.3 ± 0.4 (18%) | P < 0.001 |

| Wang et al., 2007 | Latanoprost (0.005%) | 6.6 ± 0.6 (20%) | P < 0.001 |

These results indicate that This compound can achieve comparable or superior reductions in IOP compared to standard Latanoprost formulations, particularly at certain concentrations .

Aqueous Humor Dynamics

The effects of This compound on aqueous humor dynamics have been studied through various methodologies:

- Tonographic Outflow Facility : In studies involving normal monkeys, administration of This compound did not significantly alter the tonographic outflow facility or aqueous humor flow rates, suggesting a mechanism primarily focused on enhancing uveoscleral outflow rather than altering production .

- Fluorophotometric Measurements : These measurements indicated that while IOP was reduced significantly, the underlying mechanisms did not involve substantial changes in aqueous humor dynamics, reinforcing the notion of enhanced outflow as the primary action .

Comparative Studies with Other Prostaglandins

In comparative studies with other prostaglandin analogs like Bimatoprost and Travoprost, This compound demonstrated similar efficacy in lowering IOP but with distinct pharmacokinetic profiles that may influence clinical outcomes:

- Bimatoprost vs. Latanoprost : Research indicated that switching from Latanoprost to Bimatoprost resulted in additional IOP reduction, highlighting differences in their mechanisms despite both being effective .

- Trabecular Outflow Facility : Evidence suggests that while all prostaglandin analogs increase trabecular outflow facility, variations exist among them regarding their potency and duration of action .

Case Studies and Clinical Implications

Clinical implications of using This compound are supported by case studies demonstrating its safety and efficacy:

- Long-term Efficacy : In patients with chronic glaucoma, long-term administration of This compound resulted in sustained reductions in IOP without significant adverse effects.

- Tolerability : Studies show that formulations containing This compound are well-tolerated by patients, with minimal ocular surface irritation reported compared to traditional treatments .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 15-keto Latanoprost, and how do they influence its analytical detection?

- Answer : this compound (CAS 135646-98-9) has a molecular formula of C₂₆H₃₈O₅ and a molecular weight of 430.6 g/mol. Its SMILES structure includes a cyclopentyl core with hydroxyl and keto groups, critical for its chromatographic behavior. The compound is typically stored at -20°C or 2–8°C to maintain stability . These properties necessitate reverse-phase HPLC with UV detection (210 nm) for analysis, using gradients of acetonitrile and acidic buffers to resolve its polar and non-polar moieties .

Q. What validated HPLC methods are available for quantifying this compound in pharmaceutical or biological samples?

- Answer : A validated HPLC method employs a C18 column with a gradient elution (pH 3.1 acetic acid buffer and acetonitrile). The method achieves a linear range of 2.5–150 µg/mL (R² > 0.99), with LOD and LOQ of 1.0 µg/mL and 2.5 µg/mL, respectively. Retention times are stable (4.82 min for LPA; 9.27 min for LP), and precision (CV < 0.12) is confirmed through robustness testing under varied pH, temperature, and flow rates .

Q. How does this compound differ structurally and functionally from its parent compound, Latanoprost?

- Answer : this compound is a metabolite of Latanoprost, formed by oxidation of the C-15 hydroxyl group without hydrolysis of the isopropyl ester. This modification reduces its intraocular pressure (IOP)-lowering potency by ~99% compared to Latanoprost acid (active form). In cynomolgus monkeys, 1 µg/eye of this compound reduces IOP by 1 mmHg, whereas Latanoprost achieves ~6–8 mmHg reduction .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in this compound's reported bioactivity across studies?

- Answer : Discrepancies in potency (e.g., 1 mmHg vs. negligible IOP effects) may arise from species differences (monkeys vs. humans), dosing regimens, or metabolite stability. To address this:

- Dose-response studies : Test multiple concentrations (e.g., 0.1–10 µg/eye) in standardized animal models .

- Metabolite profiling : Use LC-MS/MS to quantify this compound and its degradation products in ocular tissues .

- Receptor binding assays : Compare affinity for prostaglandin FP receptors to confirm residual activity .

Q. How can researchers optimize HPLC protocols to distinguish this compound from structurally similar prostaglandin analogs in complex matrices?

- Answer : Critical parameters include:

- Column selection : Use phenyl or C18 columns for better resolution of keto vs. hydroxyl groups .

- Gradient optimization : A 16-minute gradient with 10–50% acetonitrile minimizes co-elution of analogs like Tafluprost .

- Specificity testing : Spike samples with BP/TPA analogs to validate peak separation (Rs > 1.5) and retention time stability (CV < 0.016) .

Q. What are the implications of this compound's instability in formulation studies, and how can degradation be mitigated?

- Answer : this compound degrades under heat, light, and oxidative conditions, forming dinor/tetranor metabolites. Mitigation strategies include:

- Packaging : Use gas-tight, thermally sealed containers to prevent oxidation .

- Storage : Maintain -20°C for long-term stability; avoid freeze-thaw cycles .

- Additives : Incorporate antioxidants (e.g., BHT) in analytical standards .

Q. How does this compound's pharmacokinetic profile in primates inform its role as a minor metabolite?

- Answer : In cynomolgus monkeys, this compound has a short plasma half-life (~12–14 min) and accounts for <5% of total metabolites. Its rapid β-oxidation to dinor/tetranor derivatives limits systemic exposure. This contrasts with Latanoprost acid, which persists longer (t½ ~17 min) and drives therapeutic effects .

Q. Methodological Challenges

Q. What are the limitations of current detection methods for this compound in low-abundance biological samples?

- Answer : While HPLC-UV achieves LOQ of 2.5 µg/mL, it lacks sensitivity for trace-level quantification in tear fluid or aqueous humor. LC-MS/MS with MRM transitions (e.g., m/z 431→313) improves detection limits to ng/mL levels but requires costly equipment and expertise .

Q. How can researchers validate the purity of this compound reference standards for regulatory compliance?

- Answer : Follow USP/EP guidelines by:

- Multi-method characterization : Combine NMR (¹H/¹³C), HRMS, and HPLC (>98% purity) .

- Forced degradation studies : Expose standards to heat (40°C), light (UV), and acidic/alkaline conditions to confirm stability .

- Cross-lab validation : Compare results with pharmacopeial standards via interlaboratory studies .

Q. Data Interpretation

Q. How should conflicting reports on this compound's ocular effects be analyzed statistically?

Properties

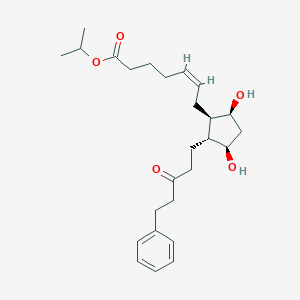

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYCMQSMHPIBBZ-VIZYZFHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432091 | |

| Record name | 15-Ketolatanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135646-98-9 | |

| Record name | 15-Ketolatanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.